2,3,5,6-Tetrachloroanisole

Analytical Chemistry Chloroanisole GC Retention Index

Procure 2,3,5,6-Tetrachloroanisole (CAS 6936-40-9) as an analytical standard for accurate isomer identification in GC/HPLC. This symmetrical isomer exhibits distinct chromatographic retention from the 2,3,4,6-isomer, preventing peak misassignment in haloanisole screening. Its unique sensory threshold (~3.2 mg/kg) is critical for accurate off-flavor risk assessment in food and beverage matrices. Essential for method validation and confirmatory analysis.

Molecular Formula C7H4Cl4O
Molecular Weight 245.9 g/mol
CAS No. 6936-40-9
Cat. No. B166954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrachloroanisole
CAS6936-40-9
Synonyms1,2,4,5-TETRACHLORO-3-METHOXYBENZENE
Molecular FormulaC7H4Cl4O
Molecular Weight245.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C7H4Cl4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
InChIKeyWMMFIDNWZNCBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrachloroanisole (CAS 6936-40-9) Analytical Standard Procurement Guide: Physicochemical Profile and Distinguishing Features


2,3,5,6-Tetrachloroanisole (CAS 6936-40-9) is a symmetrical tetrachlorinated aromatic ether with molecular formula C₇H₄Cl₄O and molecular weight 245.92 g/mol [1]. It is commercially available as a neat analytical standard with ≥98.0% purity (GC) for use in gas chromatography, HPLC, and mass spectrometry applications across food and beverage, cosmetics, and personal care product testing . Unlike its more frequently cited positional isomer 2,3,4,6-tetrachloroanisole (TeCA), the 2,3,5,6-substitution pattern confers distinct chromatographic retention behavior and sensory threshold properties that are critical for accurate identification and quantification in complex matrices.

Why 2,3,5,6-Tetrachloroanisole Cannot Be Substituted with Other Chloroanisole Isomers in Analytical and Sensory Applications


Chloroanisole isomers, while sharing identical molecular formulae and masses, exhibit fundamentally different chromatographic retention behavior that precludes simple interchangeability in analytical method validation. Nineteen ring-substituted chloroanisoles were systematically studied on both non-polar (SE-30) and polar (OV-351) capillary columns, demonstrating that positional isomerism directly governs retention order under temperature-programmed and isothermal conditions [1]. The symmetrical 2,3,5,6-substitution pattern produces distinct retention indices and retention time increments relative to the asymmetric 2,3,4,6-isomer and pentachloroanisole. Furthermore, sensory detection thresholds vary substantially among isomers: 2,4,6-trichloroanisole (TCA) has a threshold of 3–10 ng/L, whereas the 2,3,5,6-isomer exhibits a threshold of approximately 3.2 mg/kg [2]. Consequently, substitution of one isomer for another in calibration standards or spiking experiments yields both misidentification in chromatographic workflows and inaccurate sensory risk assessment.

Quantitative Differentiation Evidence for 2,3,5,6-Tetrachloroanisole Relative to Structural Analogs


Gas Chromatographic Retention Index Differentiation from 2,3,4,6-Tetrachloroanisole on Non-Polar and Polar Stationary Phases

2,3,5,6-Tetrachloroanisole exhibits a measurably different gas chromatographic retention order compared to its positional isomer 2,3,4,6-tetrachloroanisole on both non-polar SE-30 and polar OV-351 capillary columns [1]. The symmetrical 2,3,5,6-substitution pattern yields distinct retention indices and retention index increments that enable baseline-resolved separation of the two isomers under both temperature-programmed and isothermal conditions, which is essential for accurate peak assignment in multi-analyte chloroanisole screening methods.

Analytical Chemistry Chloroanisole GC Retention Index

Sensory Odor Threshold Comparison: 2,3,5,6-Tetrachloroanisole Versus 2,4,6-Trichloroanisole and Other Chloroanisoles

The odor detection threshold of 2,3,5,6-tetrachloroanisole is approximately 3.2 mg/kg (3200 µg/kg) [1], which is approximately six orders of magnitude higher than that of 2,4,6-trichloroanisole (TCA) at 3–10 ng/L (0.003–0.01 µg/kg) [2]. This quantitative disparity in sensory potency means that 2,3,5,6-tetrachloroanisole contributes negligibly to cork taint or musty off-flavors in wine and food products, whereas TCA is detectable at parts-per-trillion concentrations and accounts for over 80% of cork taint incidents [3].

Sensory Science Off-Flavor Odor Threshold

Certified Purity and Analytical Suitability Specification: 2,3,5,6-Tetrachloroanisole as a Neat Analytical Standard

2,3,5,6-Tetrachloroanisole is supplied as a neat analytical standard with a certified purity of ≥98.0% determined by gas chromatography (GC), validated for suitability in both GC and HPLC applications . The product is provided in neat format (undiluted solid) with a defined shelf life and expiration date, stored at 2–8°C . This certified purity and neat format distinguish it from pre-diluted solution standards (e.g., 10 µg/mL in isooctane) that may be subject to solvent evaporation or analyte degradation over extended storage.

Analytical Standard GC-MS Food Safety

Inclusion in Multi-Analyte SPME-GC-MS Methods for Comprehensive Chloroanisole Profiling in Wine

2,3,5,6-Tetrachloroanisole has been validated as part of an eight-analyte panel in headspace solid-phase microextraction coupled to gas chromatography with high-resolution mass spectrometry (HS-SPME-GC–HRMS) for the determination of off-flavor compounds in wine samples [1]. The method achieved detection limits of 0.2 to 0.4 ng/L and quantification limits of 0.8 to 1.5 ng/L across all analytes including 2,3,5,6-tetrachloroanisole, using a nonpolar 100 µm polydimethylsiloxane (PDMS) SPME fiber which remained functional for over 80 analyses with satisfactory extraction efficiencies [1].

SPME GC-HRMS Wine Analysis

Physicochemical Property Differentiation: Computed Boiling Point and Density as Indicators of Distinct Isomer Behavior

2,3,5,6-Tetrachloroanisole has a computed boiling point of 286.9°C at 760 mmHg and a computed density of 1.525 g/cm³ . While experimentally measured values for the 2,3,4,6-isomer are not directly compared in available literature, the symmetrical 2,3,5,6-substitution pattern confers distinct thermophysical properties compared to asymmetric tetrachloroanisole isomers. The NIST Chemistry WebBook lists this compound with full InChIKey WMMFIDNWZNCBCT-UHFFFAOYSA-N, providing a unique identifier for database cross-referencing [1].

Physicochemical Properties Isomer Differentiation Boiling Point

Pesticide Reference Standard Classification and Regulatory Monitoring Applications

2,3,5,6-Tetrachloroanisole is classified and supplied as a pesticide reference standard (e.g., Dr. Ehrenstorfer 10 µg/mL in isooctane) for use in food safety and environmental monitoring programs . This classification distinguishes it from general industrial-grade chloroanisoles that lack certified purity, traceable concentration, and documented stability. The compound is listed in food and beverage standard catalogs for regulatory compliance testing .

Pesticide Residue Reference Standard Food Safety Monitoring

Validated Application Scenarios for 2,3,5,6-Tetrachloroanisole Based on Quantitative Differentiation Evidence


Comprehensive Chloroanisole Isomer Profiling in Wine and Cork Quality Control Laboratories

Analytical laboratories performing GC-MS or GC-ECD screening for haloanisoles in wine, cork stoppers, and beverage packaging require authentic 2,3,5,6-tetrachloroanisole as a reference standard to prevent chromatographic peak misassignment. The compound's distinct retention index on SE-30 and OV-351 columns [1] ensures that it is correctly differentiated from 2,3,4,6-tetrachloroanisole and pentachloroanisole in multi-analyte methods. Laboratories using HS-SPME-GC–HRMS with PDMS fibers [2] can validate 2,3,5,6-tetrachloroanisole detection at 0.2–0.4 ng/L LOD and 0.8–1.5 ng/L LOQ, confirming method suitability for this specific isomer.

Confirmatory Analysis in Food Safety and Pesticide Residue Monitoring Programs

Regulatory food testing laboratories conducting pesticide residue analysis or environmental contaminant monitoring should procure 2,3,5,6-tetrachloroanisole as a certified reference material (neat or 10 µg/mL solution standard) [1] for confirmatory identification in samples where chloroanisoles are detected. Given the extreme disparity in odor threshold between 2,3,5,6-tetrachloroanisole (~3.2 mg/kg) and 2,4,6-trichloroanisole (3–10 ng/L) [2], confirmatory identification of the specific isomer is essential for accurate sensory risk assessment. Procurement of the neat analytical standard (≥98.0% GC) enables gravimetric preparation of calibration solutions traceable to the laboratory's quality system .

Method Development and Validation for Chloroanisole Isomer-Specific Analytical Procedures

Method development scientists validating new GC or HPLC procedures for chloroanisole analysis must include 2,3,5,6-tetrachloroanisole in their analyte panel to demonstrate chromatographic resolution from co-eluting positional isomers. The symmetrical 2,3,5,6-substitution pattern produces unique retention behavior distinct from the 2,3,4,6-isomer, making it an essential validation compound for establishing method specificity [1]. The availability of both neat analytical standards [2] and pre-diluted solution standards provides flexibility for different stages of method development, from initial column screening to final quantitative validation.

Sensory Science and Off-Flavor Research Studies Requiring Isomer-Specific Threshold Determination

Sensory research laboratories investigating off-flavor compounds in food, beverage, and packaging materials require 2,3,5,6-tetrachloroanisole for controlled spiking experiments to determine isomer-specific odor thresholds and flavor contributions. The documented threshold of approximately 3.2 mg/kg for this isomer [1] serves as a reference point for designing sensory panel studies and for establishing appropriate spiking concentrations that will not overwhelm panelists. Use of the correct isomer prevents the erroneous attribution of sensory effects to the more odor-potent 2,4,6-trichloroanisole (3–10 ng/L) or 2,3,4,6-tetrachloroanisole in research publications.

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